tranylcypromine, also known by its trade name Parnate, is a non-hydrazine monoamine oxidase inhibitor (MAOI). [] It is classified as a cyclopropylamine derivative. [] tranylcypromine plays a significant role in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. It serves as a valuable tool for investigating the functions of monoamine oxidases (MAO) and their role in various physiological processes.
Tranylcypromine is classified as a monoamine oxidase inhibitor (MAOI) and is chemically described as trans-2-phenylcyclopropyl-1-amine. It is derived from the cyclization of the isopropylamine side chain of amphetamine . The compound is utilized in the treatment of mood disorders, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) due to its ability to increase the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine .
The synthesis of tranylcypromine involves several methods, with one prominent approach beginning with the protection of the amine group in (trans)-2-(4-hydroxyphenyl)cyclopropanamine. This step is followed by a Mitsunobu reaction to facilitate further modifications, leading to the final product through acidic deprotection .
Another method includes the synthesis of cyclopropane carboxylic acid that undergoes a Curtius rearrangement to yield the amine. This process typically starts with a cinnamate and carbanion union or a styrene with a carbenoid . The key steps in these synthetic routes include:
The molecular structure of tranylcypromine consists of a cyclopropyl group attached to a phenyl ring and an amine functional group. The structural formula can be represented as:
Key structural features include:
The compound exhibits chirality due to its stereocenter at the cyclopropyl position, influencing its biological activity .
Tranylcypromine participates in various chemical reactions primarily related to its function as an MAOI. These reactions involve:
Tranylcypromine functions primarily by inhibiting monoamine oxidase enzymes, which are responsible for the degradation of neurotransmitters. By irreversibly binding to these enzymes:
The pharmacodynamic effects persist long after plasma levels decrease due to irreversible binding characteristics.
Tranylcypromine possesses distinct physical and chemical properties:
These properties are crucial for understanding its pharmacokinetics and therapeutic application.
Tranylcypromine is primarily used in clinical settings for:
Additionally, ongoing research explores tranylcypromine derivatives as potential inhibitors for lysine-specific demethylase 1 (LSD1), highlighting its versatility beyond traditional applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: